Tiapride Exhibits Lower D2 Receptor Affinity Compared to Sulpiride and Haloperidol
In a direct head-to-head comparison, tiapride demonstrated significantly lower affinity for the D2 dopamine receptor than sulpiride and haloperidol. The IC50 values for tiapride, sulpiride, and haloperidol were 45.8 μM, 8.8 μM, and 0.004 μM, respectively, indicating that tiapride is approximately 5-fold less potent than sulpiride and over 10,000-fold less potent than haloperidol at the D2 receptor [1].
| Evidence Dimension | D2 Dopamine Receptor Affinity (IC50) |
|---|---|
| Target Compound Data | 45.8 μM |
| Comparator Or Baseline | Sulpiride: 8.8 μM; Haloperidol: 0.004 μM |
| Quantified Difference | Tiapride is 5.2-fold less potent than sulpiride; 11,450-fold less potent than haloperidol at D2 receptor. |
| Conditions | [3H]spiperone binding assay in rat striatum and bovine caudate nucleus membranes |
Why This Matters
The lower D2 affinity of tiapride correlates with a reduced risk of extrapyramidal side effects compared to high-potency typical antipsychotics like haloperidol, a key consideration in selecting a compound for elderly or sensitive patient populations.
- [1] Comparison of Effects of Tiapride and Sulpiride on D-1, D-2, D-3 and D-4 Subtypes of Dopamine Receptors in Rat Striatal and Bovine Caudate Nucleus Membranes. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S0021519819521564 View Source
